GlyT1 Binding Affinity – Head-to-Head Comparison with Clinical-Stage Inhibitor PF-03463275
In a radioligand displacement assay using [³H]N‑methyl‑SSR504734 on human GlyT1c‑expressing cell membranes, 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide displayed a Ki of 124 nM [1]. Under comparable assay conditions, the clinical‑stage GlyT1 inhibitor PF‑03463275 exhibits a Ki of 11.6 nM ; thus the target compound is approximately 11‑fold less potent. This moderate potency can be advantageous for in vitro target‑engagement studies where complete transporter blockade is undesirable, and it provides a distinct pharmacological tool for probing partial GlyT1 occupancy.
| Evidence Dimension | GlyT1c binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 124 nM |
| Comparator Or Baseline | PF‑03463275 Ki = 11.6 nM |
| Quantified Difference | ~11‑fold lower potency vs PF‑03463275 |
| Conditions | Displacement of [³H]N‑methyl‑SSR504734 from recombinant human GlyT1c membranes; 1 h incubation; liquid scintillation spectrometry |
Why This Matters
Provides a moderately potent GlyT1 inhibitor with a defined Ki, allowing researchers to select the appropriate level of transporter inhibition for mechanistic studies without the confounding effects of complete target saturation.
- [1] BindingDB BDBM50368785. Ki 124 nM for human GlyT1c. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368785 View Source
